molecular formula C18H26N4O2 B13849608 tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate

tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate

Cat. No.: B13849608
M. Wt: 330.4 g/mol
InChI Key: VAAPAWMQIOHIDE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl group, an indazole moiety, and a piperazine ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized indazole derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways . The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets . This dual interaction mechanism allows the compound to exert its biological effects effectively.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate stands out due to its unique combination of an indazole moiety and a piperazine ring. This structure provides enhanced biological activity and selectivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N4O2/c1-5-15-14-7-6-13(12-16(14)20-19-15)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,19,20)

InChI Key

VAAPAWMQIOHIDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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